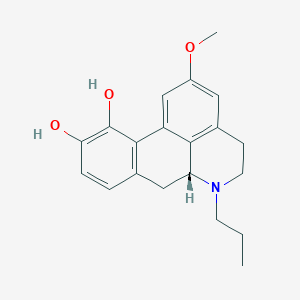

2-Methoxy-N-n-propylnorapomorphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-N-n-propylnorapomorphine (R(-)-2-OCH3-NPA, R-9) is a synthetic aporphine derivative structurally derived from norapomorphine. It features a 2-methoxy substituent on the A ring and an N-n-propyl group on the nitrogen atom of the tetracyclic scaffold. This compound is notable for its high affinity and selectivity for dopamine D2 receptors (D2R), with a reported Ki value of 0.17 nM for D2R and a D2/D1 selectivity ratio of 10,500, making it a potent tool for studying dopaminergic systems .

Its pharmacological profile has been investigated for applications in positron emission tomography (PET) imaging, particularly for probing the high-affinity state of D2 receptors in vivo . The compound’s structural modifications—specifically the 2-methoxy and N-n-propyl groups—optimize receptor binding while minimizing metabolic instability, a common limitation of unmodified aporphines .

Preparation Methods

The synthesis of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dibenzoquinoline Core: This step involves the cyclization of appropriate precursors to form the dibenzoquinoline structure.

Introduction of Methoxy and Propyl Groups: Methoxy and propyl groups are introduced through substitution reactions using reagents such as methanol and propyl halides under specific conditions.

Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired tetrahydro product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Derivatization via Esterification

MNPA’s hydroxyl groups at C-10 and C-11 can undergo esterification to improve lipophilicity or modify receptor affinity :

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Diacylation | Acetic anhydride | 10,11-Diacetyl-MNPA | Enhanced blood-brain barrier penetration |

| Dibenzoation | Benzoyl chloride | 10,11-Dibenzoyl-MNPA | Prolonged receptor binding |

Conditions :

-

Base: Pyridine or triethylamine

-

Temperature: 0–25°C (to prevent decomposition)

Agonist-Specific Binding to Dopamine Receptors

MNPA exhibits high-affinity binding to dopamine receptors in a GTP-sensitive manner, characteristic of agonist activity :

-

D₂ Receptor :

-

D₃ Receptor :

Mechanism : MNPA stabilizes the active conformation of D₂/D₃ receptors, facilitating G-protein coupling and subsequent internalization .

Competitive Binding Studies

MNPA’s affinity was compared to other agonists using radioligand displacement assays :

| Ligand | D₂ Ki (nM) | D₃ Ki (nM) | Selectivity (D₂/D₃) |

|---|---|---|---|

| MNPA | 0.17 | 1.78 | 10,500 |

| Dopamine | 15.6 | 15.6 | 1 |

| NPA | 0.37 | 0.98 | 2,649 |

Implications : The 2-methoxy group enhances D₂ selectivity by 50-fold over dopamine .

Impact of N-Alkyl Chain Length

Varying the N-alkyl substituent alters receptor selectivity :

| Compound | N-Substituent | D₁ Ki (nM) | D₂ Ki (nM) | D₂/D₁ Selectivity |

|---|---|---|---|---|

| MNPA | n-Propyl | 6,450 | 1.3 | 4,961 |

| N-Methyl analog | Methyl | 235 | 46 | 5.1 |

Role of the 2-Methoxy Group

The 2-methoxy substituent is critical for:

-

Reducing metabolic degradation via catechol-O-methyltransferase (COMT) .

-

Enhancing lipophilicity (logP = 3.2 vs. 1.8 for norapomorphine) .

Evidence : Removing the methoxy group reduces D₂ binding affinity by >100-fold .

Oxidative Degradation

MNPA undergoes oxidation at the catechol moiety (C-10 and C-11 hydroxyl groups) under physiological conditions :

-

Primary Metabolites : Quinones and semiquinones (detected via LC-MS).

-

Stabilizers : Ascorbic acid (0.1% w/v) in formulation buffers .

Photodegradation

Exposure to UV light induces E/Z isomerization at the C6a-C7 double bond :

Scientific Research Applications

Medicinal Chemistry

MNPA serves as a significant compound in the development of new therapeutic agents targeting dopamine receptors. Its high affinity for D2 and D3 receptors positions it as a potential candidate for treating disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease.

- Therapeutic Potential : MNPA has shown promise in preclinical studies for its ability to modulate dopamine receptor activity. It is noted for being approximately 50-fold more potent than dopamine at the D2 receptor, indicating its potential effectiveness in clinical settings .

Pharmacological Characterization

Research has extensively characterized MNPA's interactions with dopamine receptors, revealing its role as a full agonist at both D2 and D3 receptors. Key findings include:

- Binding Affinity : MNPA exhibits dissociation constants (Kd) of approximately 2.21 nM for D2 and 2.02 nM for D3 receptors, demonstrating its strong binding capabilities .

- Receptor Internalization : Studies indicate that MNPA induces internalization of the D2 receptor more effectively than dopamine itself, which may enhance its therapeutic efficacy by modulating receptor availability and activity in the brain .

Neuroimaging Applications

MNPA has been utilized in positron emission tomography (PET) studies to visualize dopamine receptor dynamics in vivo. Its applications in neuroimaging include:

- PET Tracer Development : As a radiolabeled compound ([^11C]MNPA), it allows researchers to assess the high-affinity state of D2/D3 receptors in the brain non-invasively. This is crucial for understanding dopaminergic function in various neuropsychiatric disorders .

- Comparative Studies : MNPA's binding potential has been compared with traditional antagonists like raclopride, providing insights into receptor availability and the dynamics of dopaminergic signaling under different physiological conditions .

Case Studies and Findings

Several studies have documented the effects and applications of MNPA:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

The pharmacological and structural properties of 2-Methoxy-N-n-propylnorapomorphine are best contextualized by comparing it to closely related aporphine derivatives. Below is a detailed analysis based on in vitro binding data and structure-activity relationship (SAR) studies:

Key Compounds for Comparison

(R)-(-)-2-Hydroxy-N-n-propylnorapomorphine (R(-)-2-OH-NPA, R-7)

Apomorphine (parent compound without N-propyl or 2-methoxy groups)

Binding Affinity and Selectivity

The table below summarizes critical pharmacological parameters:

| Compound | D2 Affinity (Ki, nM) | D2/D1 Selectivity Ratio | Key Structural Features |

|---|---|---|---|

| This compound (R-9) | 0.17 | 10,500 | 2-OCH3, N-n-propyl |

| 2-Hydroxy-N-n-propylnorapomorphine (R-7) | 0.053 | 17,300 | 2-OH, N-n-propyl |

| Apomorphine | ~1.2–2.5* | ~100–500* | Unmodified N-methyl, 10,11-diol |

*Apomorphine data inferred from historical studies; exact values vary by assay conditions.

Findings:

- R-7 vs. R-9 : The 2-hydroxy substituent (R-7) confers ~3x higher D2 affinity and ~1.6x greater D2/D1 selectivity compared to the 2-methoxy analog (R-9). This is attributed to the hydroxyl group’s ability to form stronger hydrogen bonds with secondary binding sites on D2 receptors .

- Role of N-n-propyl : Both R-7 and R-9 exhibit significantly higher D2 affinity than apomorphine, underscoring the importance of the N-n-propyl group in enhancing receptor interactions and reducing steric hindrance .

- Methoxy vs. Hydroxyl : While the methoxy group in R-9 slightly reduces affinity compared to R-7, it improves metabolic stability by resisting oxidation, a practical advantage for in vivo applications .

Structural and Functional Insights

- Secondary Binding Interactions : SAR studies suggest that 2-substituents on the A ring (e.g., -OH or -OCH3) engage with polar residues in D2R’s secondary binding pockets via hydrogen bonding or hydrophobic interactions. This interaction is critical for high-affinity binding .

- Selectivity Mechanism : The N-n-propyl group likely disrupts interactions with D1 receptors, which lack compatible binding pockets for larger alkyl chains, thus enhancing D2/D1 selectivity .

Limitations and Advantages

- R-9 : Superior metabolic stability but marginally lower D2 affinity compared to R-6.

Biological Activity

2-Methoxy-N-n-propylnorapomorphine (MNPA) is a synthetic compound that has garnered attention in pharmacological research, particularly for its interactions with dopamine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding properties, agonist functionality, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H23NO3

- Molecular Weight : 325.4 g/mol

- IUPAC Name : 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

MNPA acts primarily as a full agonist at the D2 and D3 dopamine receptors (DARs). Its mechanism involves binding to these receptors and modulating downstream signaling pathways, particularly those associated with cyclic adenosine monophosphate (cAMP) accumulation. Studies have shown that MNPA inhibits forskolin-stimulated cAMP accumulation in HEK293 cells expressing D2 and D3 receptors to a similar extent as dopamine but with significantly higher potency at the D2 receptor.

Binding Affinity and Potency

Research indicates that MNPA exhibits a binding affinity of approximately:

- D2 Receptor Ki : 1.3 nM

- D3 Receptor Ki : Comparable to dopamine

This demonstrates that MNPA is about 50 times more potent than dopamine at the D2 receptor while maintaining similar potency at the D3 receptor .

Agonist Activity

In comparative studies, MNPA was found to:

- Maximally Inhibit cAMP Accumulation : Approximately 82% inhibition at the D2 receptor.

- Induce Receptor Internalization : MNPA promotes internalization of D2 receptors more effectively than dopamine .

Table 1: Comparative Agonist Potency

| Agonist | % Maximum Inhibition | IC50 (nM) | Reference |

|---|---|---|---|

| MNPA | 82 ± 3 | 0.33 ± 0.26 | |

| Dopamine | 85 ± 3 | 15.6 ± 1.75 | |

| NPA | 72 ± 8 | 0.37 ± 0.09 |

This table summarizes the potency of MNPA compared to other known dopamine agonists, highlighting its superior efficacy.

Neuroimaging Studies

PET studies using radiolabeled MNPA have provided insights into its in vivo behavior:

- Striatal Binding Potential : Observed values ranged from 0.84 to 0.93 in various brain regions.

- Receptor Occupancy Rates : Occupancy by endogenous dopamine calculated to be approximately 53%, indicating significant interaction with native neurotransmitter systems .

Therapeutic Implications

The potent agonistic properties of MNPA at D2 and D3 receptors suggest potential applications in treating disorders associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Its ability to induce receptor internalization may also provide insights into developing novel treatments that require modulation of receptor availability.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for designing PET studies using 11C-MNPA to image dopamine D2 receptor high-affinity states?

- Answer: Key considerations include:

- Radioligand Specificity: Confirm selectivity for D2 receptors using blocking studies with competitive antagonists (e.g., raclopride) to isolate high-affinity state binding .

- Scan Duration: A 60- to 90-minute dynamic PET scan is optimal for achieving transient equilibrium, balancing signal stability and practicality .

- Reference Region Selection: Use the cerebellum (devoid of D2 receptors) as a reference tissue to estimate non-specific binding in quantification models like the simplified reference tissue model (SRTM) .

- Validation: Cross-validate binding potential (BPND) values using arterial input functions (gold standard) versus reference tissue methods to ensure accuracy .

Q. How does 11C-MNPA’s agonist properties influence its utility in studying dopaminergic neurotransmission compared to antagonist radioligands?

- Answer: As an agonist, 11C-MNPA binds preferentially to the high-affinity state of D2 receptors, which is physiologically relevant to endogenous dopamine signaling. This contrasts with antagonists (e.g., 11C-raclopride), which bind indiscriminately to high- and low-affinity states. Methodologically, agonist ligands like MNPA require stricter control of endogenous dopamine levels during scans to avoid competition effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo binding data for MNPA in dopamine D2 receptor studies?

- Answer: Discrepancies often arise from differences in receptor conformation accessibility or endogenous dopamine competition. Strategies include:

- Pharmacological Challenges: Administer dopamine-depleting agents (e.g., α-methylparatyrosine) to reduce competition and validate in vitro affinity predictions in vivo .

- Kinetic Modeling: Use compartmental models (e.g., two-tissue model) to separate receptor-specific binding from nonspecific uptake and validate against in vitro dissociation constants .

- Regional Analysis: Compare BPND values across regions (e.g., putamen vs. thalamus) to identify tissue-specific confounding factors like receptor density or blood flow .

Q. What advanced quantification methods are available for MNPA PET data when arterial sampling is impractical?

- Answer:

- Simplified Reference Tissue Model (SRTM): Requires only a 60-minute scan and cerebellum reference data, showing strong correlation (r = 0.98) with arterial input-derived BPND .

- Transient Equilibrium Method: Leverages time-activity curves post-equilibrium (20–60 minutes) to estimate BPND without arterial data, reducing participant burden .

- Harmonization Across Protocols: Standardize scan duration and region-of-interest (ROI) definitions to enable multi-site data pooling, addressing variability in ligand kinetics .

Q. How should researchers address inter-subject variability in MNPA binding potential across neuropsychiatric cohorts?

- Answer:

- Covariate Adjustment: Include variables like age, sex, and disease-specific factors (e.g., dopamine transporter availability) in statistical models to control for confounding .

- Longitudinal Designs: Repeat scans under controlled dopamine conditions (e.g., fasting, medication washout) to isolate pathology-driven changes from physiological noise .

- Multi-modal Integration: Correlate PET data with fMRI or CSF dopamine metabolites to validate MNPA’s sensitivity to receptor occupancy changes .

Q. Methodological Tables

Table 1. Comparison of BPND Quantification Methods for 11C-MNPA PET Data

| Method | Scan Time (min) | Input Requirement | Correlation with Gold Standard (r) |

|---|---|---|---|

| Kinetic Analysis | 90 | Arterial input function | 1.00 (Reference) |

| SRTM | 60 | Cerebellum reference | 0.98 |

| Transient Equilibrium | 60 | Cerebellum reference | 0.93 |

Table 2. Regional BPND Values for 11C-MNPA in Healthy Subjects

| Brain Region | BPND (Mean ± SD) |

|---|---|

| Putamen | 0.82 ± 0.09 |

| Caudate | 0.59 ± 0.11 |

| Thalamus | 0.28 ± 0.06 |

Q. Key Recommendations

Properties

CAS No. |

126874-82-6 |

|---|---|

Molecular Formula |

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |

InChI Key |

WNNMRMNAGNMVEW-MRXNPFEDSA-N |

SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

Key on ui other cas no. |

126874-82-6 |

Synonyms |

2-methoxy-N-n-propylnorapomorphine 2-MNPNA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.